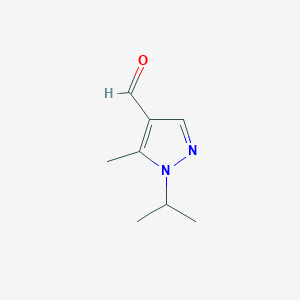

1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H12N2O . It is a useful research chemical .

Synthesis Analysis

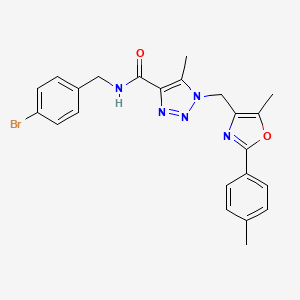

The synthesis of pyrazole compounds, such as 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is a solid compound . It has a molecular weight of 152.19 .Aplicaciones Científicas De Investigación

- Smoothened Antagonists : 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde serves as a reactant in the synthesis of (aminomethyl)pyrazoles . These compounds act as Smoothened receptor antagonists, which have potential applications in cancer therapy, particularly for inhibiting the Hedgehog signaling pathway involved in tumor growth .

- The compound participates in the preparation of dialkylamino (phenyl-1H-pyrazolyl)butanols , which may exhibit pharmacological activity. These derivatives could be explored further for potential therapeutic applications .

Medicinal Chemistry and Drug Development

Pharmacologically Active Compounds

Direcciones Futuras

Pyrazoles, including 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, continue to be a focus of research due to their wide applications and roles as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of (aminomethyl)pyrazoles as smoothened antagonists for hair inhibition and orl1 receptor antagonists .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit certain biological processes .

Pharmacokinetics

The compound’s molecular weight is 152.19, which could influence its bioavailability .

Result of Action

Similar compounds have shown potential in various biological applications .

Propiedades

IUPAC Name |

5-methyl-1-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)10-7(3)8(5-11)4-9-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASBESOFIPVIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one](/img/structure/B2403867.png)

![3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2403869.png)

![6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2403874.png)

![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)